molecular formula C16H21N5O2 B2618158 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 2034367-33-2

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2618158
CAS No.: 2034367-33-2
M. Wt: 315.377
InChI Key: XSKCVOAAGIUSQS-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a pyrazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts or reagents.

    Attachment of the pyrazole moiety: This can be done through nucleophilic substitution reactions using pyrazole derivatives and appropriate leaving groups.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or tool compound for studying biological processes, particularly those involving pyridazinone or pyrazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide would depend on its specific target and application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide include other pyridazinone derivatives, pyrazole-containing compounds, and cyclopropyl-substituted molecules. Some examples are:

    2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid: A related compound with a similar pyridazinone core and cyclopropyl group.

    3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: Another pyridazinone derivative with different substituents.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol: A pyrazole-containing compound with a similar pyrazole moiety.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-9-12(2)20(18-11)8-7-17-15(22)10-21-16(23)6-5-14(19-21)13-3-4-13/h5-6,9,13H,3-4,7-8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKCVOAAGIUSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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